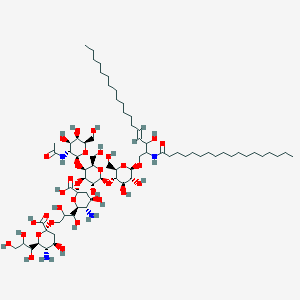
1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine
Vue d'ensemble
Description
Phosphatidylcholine acylated with two heptadecanoic acids. For use in lipid studies and as internal standard. See similar compounds
1,2-Diheptadecanoyl-sn-glycero-3-PC (DHDPC) is a synthetic phosphatidylcholine containing 17:0 fatty acids at the sn-1 and sn-2 positions. It has been used as an internal standard for the quantification of phosphatidylcholines by LC-MS.
PC(17:0/17:0) is a phosphatidylcholine 34:0.
Applications De Recherche Scientifique
Étalon interne pour l'analyse des phospholipides
Ce composé a été utilisé comme étalon interne pour les phospholipides dans l'analyse des acides gras . Il aide à la quantification des phosphatidylcholines par LC-MS .
Études lipidiques
1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine est utilisé dans les études lipidiques . Il fournit une base pour comprendre la structure et la fonction des lipides dans les systèmes biologiques.
Composant dans le mélange d'extraction
Il a été utilisé comme composant dans le mélange d'extraction pour l'extraction des lipides à partir de tissus foliaires congelés . Cela aide à l'étude du métabolisme lipidique chez les plantes.
Phosphatidylcholine acylé avec deux acides heptadecanoïques
Ce composé est une phosphatidylcholine acylée avec deux acides heptadecanoïques . Cette propriété la rend utile dans les études liées au rôle de la phosphatidylcholine dans les fonctions cellulaires.
Détection des phosphatidylethanolamines
This compound a été utilisé comme étalon interne pour la détection des phosphatidylethanolamines dans le tissu adipeux humain . Cela aide à comprendre le rôle des phosphatidylethanolamines dans la santé et la maladie humaines.
Stockage et manipulation
Ce composé est stocké à -20°C dans des conditions desséchantes . Il peut être stocké jusqu'à 12 mois , ce qui le rend adapté aux projets de recherche à long terme.
Mécanisme D'action
Target of Action
1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine (DHPC) is a derivative of phosphatidylcholine (PC), a major component of biological membranes . It primarily targets the lipid bilayer of cells, where it can integrate into the membrane due to its lipophilic nature .
Mode of Action
DHPC interacts with the lipid bilayer of cells, integrating into the membrane due to its lipophilic nature . This interaction can alter the physical properties of the membrane, such as fluidity and phase behavior .
Biochemical Pathways
As a derivative of phosphatidylcholine, it likely plays a role in lipid metabolism and membrane dynamics .
Pharmacokinetics
As a lipophilic compound, it is likely to be absorbed and distributed in the body following the principles of lipid metabolism . Its bioavailability would be influenced by factors such as its formulation and the route of administration.
Result of Action
The primary result of DHPC’s action is the alteration of the physical properties of cell membranes . This can influence various cellular processes, including signal transduction, protein function, and cellular responses to external stimuli .
Action Environment
The action of DHPC can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes . Additionally, factors such as temperature and pH can influence its physical state and thus its biological activity .
Propriétés
IUPAC Name |
[(2R)-2,3-di(heptadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWAYAIMWLNAJW-RRHRGVEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SFVS help determine the phase transition temperature (Tm) of DHPC in a single lipid bilayer?
A: SFVS exploits the symmetry properties of molecules at interfaces. In a gel phase, the lipid tails are ordered, leading to a specific SFVS signal. Upon transitioning to a liquid crystalline phase, this order is disrupted, changing the signal. [, ] By monitoring the intensity of specific vibrational modes, such as the symmetric methyl stretch around 2875 cm-1, researchers can pinpoint the temperature at which this change occurs, indicating the phase transition temperature (Tm) of DHPC. []
Q2: How does the Tm of DHPC measured by SFVS compare to traditional methods, and what does this tell us about supported lipid bilayers?
A: The Tm of DHPC measured by SFVS aligns closely with values obtained through Differential Scanning Calorimetry (DSC) of lipid vesicles in solution. [] Specifically, SFVS yielded a Tm of 52.4 +/- 0.7 °C for DHPC, while literature values from DSC range around 49 +/- 3 °C. [] This agreement suggests that immobilizing DHPC on a solid support for SFVS measurements does not significantly alter its phase transition behavior compared to its behavior in solution. [] This finding supports the use of supported lipid bilayers as valid models for studying the biophysical properties of cell membranes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)
![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)
![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)



